1-Chloro-8-(chloromethyl)naphthalene
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Overview
Description
1-Chloro-8-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 8 positions. This compound is known for its applications in organic synthesis, particularly in the production of dyes, pigments, and fluorescent brightening agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-8-(chloromethyl)naphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous flow reactor where naphthalene is exposed to chlorine gas. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through crystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Products include various naphthalene derivatives depending on the nucleophile used.
Oxidation: Products include naphthoquinones and other oxidized naphthalene derivatives.
Scientific Research Applications
1-Chloro-8-(chloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is employed in the production of synthetic resins and as a fluorescent brightening agent.
Mechanism of Action
The mechanism of action of 1-Chloro-8-(chloromethyl)naphthalene involves its interaction with nucleophiles and oxidizing agents. The chlorine atoms in the compound are highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the naphthalene ring .
Comparison with Similar Compounds
1-Chloronaphthalene: A monochlorinated derivative of naphthalene, used in similar applications but with different reactivity due to the presence of only one chlorine atom.
2-Chloronaphthalene: Another monochlorinated isomer with distinct chemical properties and applications.
Uniqueness: 1-Chloro-8-(chloromethyl)naphthalene is unique due to the presence of two chlorine atoms at specific positions on the naphthalene ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
19190-49-9 |
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Molecular Formula |
C11H8Cl2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
1-chloro-8-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,7H2 |
InChI Key |
ZBJHSPNYVGCMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)C(=CC=C2)Cl |
Origin of Product |
United States |
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